molecular formula C15H14F3N5O B2771503 5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine CAS No. 2034222-68-7

5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine

Cat. No.: B2771503
CAS No.: 2034222-68-7
M. Wt: 337.306
InChI Key: ILWKUQATUQDSMP-UHFFFAOYSA-N
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Description

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The triazole ring is attached to a cyclopropyl group, an azetidine ring, and a pyridine ring with a trifluoromethyl group .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives has been a subject of extensive research due to their wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology . The popular “Click chemistry” approach, which involves the Cu(I)-catalyzed [3 + 2] cycloaddition of terminal alkynes and azides, has proven to be an efficient and innovative route to bioactive compounds .

Scientific Research Applications

Synthesis of Novel Compounds

This compound is integral in the development of novel chemical entities through complex synthetic pathways. One application is in the synthesis of P2X7 antagonists, where a dipolar cycloaddition reaction/Cope elimination sequence is utilized to create compounds with significant receptor occupancy, indicating potential applications in the treatment of mood disorders (Chrovian et al., 2018). Another study explores the role of the carbonyl group in the intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins, highlighting the versatility of these compounds in creating heterocyclic structures with potential pharmaceutical applications (Zanirato).

Anticancer and Antimicrobial Research

The compound's derivatives have been investigated for their potential as anticancer and antimicrobial agents. For instance, a study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines demonstrates significant activity against cancer cell lines and pathogenic strains, indicating the compound's role in developing new pharmaceuticals (Katariya et al., 2021).

Material Science Applications

In the field of corrosion inhibition, derivatives of this compound have been studied for their effectiveness in protecting mild steel in acidic mediums. These studies reveal the compound's potential in developing new corrosion inhibitors, with implications for extending the life of metal components in various industrial applications (Corrosion Science, 2017).

Molecular Structure Analysis

The detailed molecular structure analysis of related compounds provides insights into their crystalline arrangements and interactions, which is crucial for the design of materials with desired physical and chemical properties. This knowledge can be applied in the development of pharmaceuticals, materials science, and chemical synthesis (Lakshminarayana et al., 2009).

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, its mechanism of action, and its physical and chemical properties. Additionally, the development of facile and straightforward methodologies for the synthesis of 1,2,3-triazoles is of noteworthy interest .

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O/c16-15(17,18)13-4-3-10(5-19-13)14(24)22-6-11(7-22)23-8-12(20-21-23)9-1-2-9/h3-5,8-9,11H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWKUQATUQDSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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